4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
Description
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a structurally complex molecule combining a benzamide core with a bis(2-chloroethyl)sulfamoyl group and a substituted thiazole ring featuring thiophen-2-yl and trifluoroacetyl moieties. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclizations, and functional group modifications.
Key structural features:
- Benzamide backbone: Facilitates hydrogen bonding and π-π interactions.
- Bis(2-chloroethyl)sulfamoyl group: Imparts alkylating activity, common in nitrogen mustard-based chemotherapeutics.
- Thiazole-thiophene hybrid ring: Enhances aromatic stacking and metabolic stability.
- Trifluoroacetyl group: Increases electrophilicity and resistance to enzymatic degradation.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O4S3/c21-7-9-28(10-8-22)35(31,32)13-5-3-12(4-6-13)18(30)27-19-26-15(14-2-1-11-33-14)16(34-19)17(29)20(23,24)25/h1-6,11H,7-10H2,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCZFYMVXNWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a complex organic molecule with significant potential for biological activity, particularly in the field of cancer therapy. Its unique structural features suggest that it may interact with various biological targets, leading to cytotoxic effects against tumor cells.
Structural Characteristics
This compound contains several key structural motifs:
- Benzamide Core : Provides a framework for biological activity.
- Sulfamoyl Group : Known for its role in targeting various biological processes.
- Chloroethyl Moieties : Typically associated with cytotoxic properties.
- Thiazole and Thiophene Rings : These heterocycles may enhance selectivity and potency against specific cancer types.
Biological Activity Data
Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative activities. For instance, a related compound, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide , has shown promising results with an IC50 value of 1.30 μM against HepG2 cells .
Antiproliferative Activity Table
| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | HepG2 | 1.30 | HDAC Inhibition |
| SAHA (Vorinostat) | HepG2 | 17.25 | HDAC Inhibition |
Case Studies
- In Vitro Studies : Research on structurally similar compounds has demonstrated their ability to inhibit solid tumor growth significantly. For example, studies have shown that compounds with bis(2-chloroethyl) functionalities can lead to tumor growth inhibition rates exceeding 48% in xenograft models compared to standard treatments .
- Combination Therapy : The potential for enhancing the efficacy of existing chemotherapeutics has been noted. For instance, combining bis(2-chloroethyl) compounds with agents like taxol has shown improved anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Key Observations :
- Alkylating vs.
- Electrophilic Substituents : The trifluoroacetyl group in the target compound increases electrophilicity compared to methoxy or phenyl groups in analogs , which may improve target binding but reduce solubility.
- Ring Systems : Thiazole-thiophene hybrids (target) exhibit greater aromatic stability than triazoles or thiadiazoles , influencing metabolic half-life.
Spectral and Physicochemical Data
Contradictions :
- The absence of C=O bands in triazole analogs contrasts with the target compound’s retained benzamide carbonyl, indicating divergent synthetic pathways.
- Thiadiazole analogs show superior solubility due to polar methoxy groups, whereas the target compound’s trifluoroacetyl group may reduce aqueous compatibility.
Bioactivity and Mechanism
- Target Compound : Hypothesized to act as a DNA alkylator (via bis(2-chloroethyl) groups) or kinase inhibitor (thiazole-thiophene core).
- Analog : Demonstrated kinase inhibition (IC₅₀ = 1.2 µM against EGFR) due to sulfamoyl-thiazole interactions .
- Triazole Derivatives : Show antifungal activity (MIC = 8 µg/mL against C. albicans) via sulfonyl-mediated membrane disruption .
Q & A
Q. What strategies resolve contradictions in reported antitumor activity data for similar compounds?
- Methodological Answer : Contradictions often arise from divergent assay conditions. Standardize protocols by: (i) Using identical cell lines (e.g., MCF-7 for breast cancer) across studies. (ii) Normalizing results to positive controls (e.g., doxorubicin for IC comparisons). (iii) Applying multi-omics approaches (e.g., transcriptomics/proteomics) to identify off-target effects that may explain variability . Meta-analysis of public datasets (e.g., ChEMBL) can highlight structural motifs correlated with consistent activity .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer : Focus on modular substitutions:
- Thiophene ring : Replace with furan or pyrrole to assess π-π stacking interactions.
- Trifluoroacetyl group : Substitute with acetyl or pentafluoropropionyl to evaluate metabolic stability .
- Sulfamoyl group : Test mono-/di-chloroethyl variants for DNA alkylation potential.
Use free-energy perturbation (FEP) calculations to predict binding affinities against targets like topoisomerase IIα, followed by validation via SPR (surface plasmon resonance) .
Q. What computational methods predict the compound’s interaction with bacterial acps-pptase enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of acps-pptase (PDB: 3VOB) can identify key binding residues (e.g., Lys274, Asp302). Molecular dynamics (MD) simulations (50 ns, AMBER force field) assess stability of the sulfamoyl-enzyme complex. Validate predictions via enzymatic assays measuring ATP hydrolysis inhibition (IC < 10 µM suggests dual-targeting capability) .
Q. How does the trifluoroacetyl group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes, 1 mg/mL protein, NADPH regeneration system). Compare half-life (t) of the trifluoroacetyl variant versus non-fluorinated analogs. LC-MS/MS quantifies metabolites; the CF group typically reduces CYP450-mediated oxidation, enhancing t by 2–3× . Pair with in silico ADMET predictions (SwissADME) to prioritize derivatives with optimal LogP (2–4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
